Trox-1

Description

Properties

CAS No. |

1309601-26-0 |

|---|---|

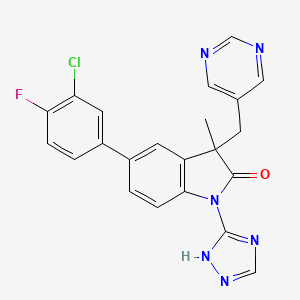

Molecular Formula |

C22H16ClFN6O |

Molecular Weight |

434.9 g/mol |

IUPAC Name |

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |

InChI |

InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |

InChI Key |

OABSWPUPIHULMQ-JOCHJYFZSA-N |

Isomeric SMILES |

C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TROX-1; TROX 1; TROX1; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TROX-1 in Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TROX-1, a substituted N-triazole oxindole, has emerged as a significant small-molecule modulator of neuronal excitability with considerable therapeutic potential, particularly in the management of chronic pain.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in sensory neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and functional consequences.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Calcium Channels

The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated calcium channels (Ca(v)) of the Ca(v)2 family.[1][2] These channels, particularly the N-type (Ca(v)2.2), are critical components in nociceptive transmission pathways.[1][2] this compound exhibits a preferential inhibition of these channels when they are in a depolarized or "active" state, a characteristic that confers a desirable therapeutic window by selectively targeting hyperactive neurons, such as those involved in chronic pain states, while sparing normally functioning neurons.[1][2][3]

Signaling Pathway of this compound Action

The action of this compound on sensory neurons can be conceptualized through the following signaling pathway. Under conditions of neuronal hyperexcitability, such as those occurring during chronic pain, sensory neurons undergo prolonged or frequent depolarization. This shifts the equilibrium of Ca(v)2.2 channels towards the open or inactivated state. This compound preferentially binds to these states, blocking the influx of calcium ions. The reduction in intracellular calcium concentration at the presynaptic terminal subsequently leads to a decrease in the release of neurotransmitters, such as glutamate and substance P, which are crucial for the transmission of pain signals to the central nervous system.

Quantitative Data on this compound Activity

The state-dependent inhibitory activity of this compound on Ca(v)2.2 channels has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate a significantly greater potency under depolarized conditions.

| Experimental System | Condition | IC50 (µM) | Reference |

| Recombinant Ca(v)2.2 Channels | Hyperpolarized | > 20 | [1][2][4] |

| Recombinant Ca(v)2.2 Channels | Depolarized | 0.27 | [1][4] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Hyperpolarized | 2.6 | [1][2][4] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Depolarized | 0.4 | [1][2][4] |

| N-type Calcium Channel (Ca(v)2.2) | Not Specified | 0.11 | [5] |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a combination of in vitro and in vivo experimental techniques.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To measure the inhibitory effect of this compound on Ca(v)2.2 currents in sensory neurons under different membrane potentials.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

-

Recording: Whole-cell patch-clamp recordings are performed on these neurons.

-

Pharmacological Isolation: To isolate Ca(v)2.2 currents, other voltage-gated calcium channels (Ca(v)1, Ca(v)2.1, Ca(v)2.3) and Ca(v)3 channels are blocked using a cocktail of specific inhibitors such as isradipine, ω-agatoxin IVA, and SNX-482. Ca(v)3 channels are inactivated by voltage pre-pulses.[3]

-

State-Dependency Assessment:

-

Hyperpolarized (Resting) State: Neurons are held at a hyperpolarized membrane potential (e.g., -90 mV).[3]

-

Depolarized (Activated) State: Neurons are held at a more depolarized membrane potential.

-

-

This compound Application: this compound is applied at various concentrations to determine the dose-dependent inhibition of the isolated Ca(v)2.2 currents under both hyperpolarized and depolarized conditions.

-

Data Analysis: The recorded currents are analyzed to calculate the IC50 values.

In Vivo Electrophysiology

Objective: To assess the effect of this compound on the firing of spinal neurons in response to peripheral stimuli in animal models of pain.

Methodology:

-

Animal Model: Spinal nerve-ligated (SNL) rats are used as a model of neuropathic pain. Sham-operated rats serve as controls.[3][6][7]

-

Recording: In vivo electrophysiological recordings are made from wide dynamic range (WDR) neurons in the deep dorsal horn (lamina V/VI) of the spinal cord.[3][6][7]

-

Stimulation: The receptive field of the recorded neuron in the paw is stimulated with a variety of stimuli, including mechanical (punctate and dynamic brushing) and thermal (heat and cold) stimuli.[3][6]

-

This compound Administration: this compound is administered systemically (subcutaneously) or directly to the spinal cord.[3][6]

-

Data Analysis: The firing rate of the neurons in response to the different stimuli is recorded before and after this compound administration to determine its effect on neuronal hyperexcitability.

Conclusion

This compound represents a promising therapeutic agent for chronic pain due to its unique state-dependent mechanism of action. By preferentially targeting hyperactive sensory neurons, it can effectively dampen nociceptive signaling while minimizing effects on normal neuronal function. The quantitative data and experimental findings robustly support its role as a potent blocker of Ca(v)2 family channels, particularly Ca(v)2.2. Further research into the downstream signaling consequences of this targeted calcium blockade will continue to illuminate its full therapeutic potential and may guide the development of next-generation analgesics.

References

- 1. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 3. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Electrophysiological characterization of activation state-dependent Ca(v)2 channel antagonist this compound in spinal nerve injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological and Toxicological Profile of Trox-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a novel, orally active small molecule that acts as a potent, state-dependent blocker of voltage-gated calcium channels of the Cav2 family (Cav2.1, Cav2.2, and Cav2.3). Developed as a potential analgesic, this compound has demonstrated significant efficacy in preclinical models of pain. Its state-dependent mechanism of action, preferentially targeting channels in a depolarized or open state, suggests a potential for a wider therapeutic window compared to non-state-dependent blockers. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by directly blocking the pore of Cav2 type calcium channels. This blockade is "state-dependent," meaning this compound has a higher affinity for channels that are in the open or inactivated states, which are more prevalent in rapidly firing neurons, such as those involved in nociceptive signaling. This contrasts with non-state-dependent blockers that inhibit channels regardless of their conformational state. By inhibiting the influx of calcium ions into presynaptic nerve terminals, this compound attenuates the release of neurotransmitters, thereby dampening pain signals.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in blocking nociceptive signaling.

Potency and Efficacy

The inhibitory activity of this compound has been quantified across various experimental platforms. The following tables summarize the key IC50 values obtained.

Table 1: In Vitro Inhibition of Cav2 Channels by this compound

| Channel Subtype | Assay Type | Condition | IC50 (µM) |

| Cav2.1 | Electrophysiology | Depolarized | 0.29 |

| Cav2.2 | Electrophysiology | Depolarized | 0.19 |

| Cav2.3 | Electrophysiology | Depolarized | 0.28 |

| Cav2.2 | Fluorescence Calcium Influx | Depolarized | 0.69 |

| Cav2.2 | Fluorescence Calcium Influx | Hyperpolarized | 9.5 |

Table 2: State-Dependent Inhibition of Cav2.2 by this compound (Electrophysiology)

| Holding Potential (mV) | IC50 (µM) |

| -110 | 4.2 |

| -90 | 0.90 |

| -70 | 0.36 |

Preclinical Analgesic Activity

In animal models, this compound has demonstrated analgesic effects comparable to established pain therapies. In models of inflammatory pain, its efficacy was similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and diclofenac. In neuropathic pain models, its anti-allodynic effects were equivalent to those of pregabalin and duloxetine.

Toxicology Profile

Acute Toxicity

Specific LD50 values for this compound are not publicly available at this time. Acute toxicity studies are crucial for determining the dose at which a substance becomes lethal to 50% of a test population and are a standard component of preclinical safety evaluation.[1][2][3]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a substance on vital physiological functions.[4][5][6] For this compound, preclinical studies have revealed potential for motor function impairment and cardiovascular effects at plasma concentrations 20- to 40-fold higher than those required for its analgesic activities.

-

Central Nervous System (CNS): Mild impairment of motor function has been observed in the Rotarod test at elevated doses.

-

Cardiovascular System: Cardiovascular functions were also affected at higher plasma concentrations.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material. Standard tests include the Ames bacterial reverse mutation assay and in vitro chromosomal aberration tests.[7][8][9][10] While a study on a product named "Trois" showed no mutagenic potential in the Ames test and no structural chromosomal aberrations, it is not definitively confirmed that this product is identical to this compound.[7]

Reproductive and Developmental Toxicology

There is currently no publicly available information on the reproductive and developmental toxicity of this compound. These studies are essential to evaluate the potential effects of a substance on fertility, embryonic development, and postnatal development.[11][12][13][14][15]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the inhibitory effect of this compound on voltage-gated calcium channels in their native environment.

Methodology:

-

Cell Preparation: Isolate DRG neurons from rats and culture them for a short period to allow for recovery and adherence to coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 Choline-Cl, 10 HEPES, 10 Glucose, 1 MgCl₂, 2 CaCl₂, pH 7.4 with CsOH.

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to keep the channels in a closed state.

-

Apply depolarizing voltage steps to elicit calcium currents.

-

To assess state-dependency, vary the holding potential (e.g., to -70 mV or -50 mV) to increase the proportion of channels in the open and inactivated states.

-

Perfuse this compound at various concentrations and measure the resulting inhibition of the calcium current.

-

-

Data Analysis: Construct concentration-response curves to determine the IC50 of this compound under different holding potentials.

References

- 1. essr.umd.edu [essr.umd.edu]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. RTECS NUMBER-QI7750000-Chemical Toxicity Database [drugfuture.com]

- 4. fda.gov [fda.gov]

- 5. scantox.com [scantox.com]

- 6. frontagelab.com.cn [frontagelab.com.cn]

- 7. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential for Genotoxicity, Mutagenicity and Endocrine Disruption in Triclosan and Triclocarban Assessed through a Combination of In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. fda.gov [fda.gov]

- 14. oecd.org [oecd.org]

- 15. Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Triazole Oxindole TROX-1: A Technical Guide to its State-Dependent Blockade of CaV2 Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TROX-1, a potent, state-dependent blocker of voltage-gated CaV2 calcium channels. While originally developed as a promising analgesic, its unique mechanism of action continues to be of significant interest in the study of ion channel pharmacology and the development of novel therapeutics for chronic pain. This document summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts: State-Dependent Blockade of CaV2 Channels

Voltage-gated calcium channels (CaV) are crucial for neurotransmission, and the CaV2.2 (N-type) channel, in particular, is a key player in nociceptive pathways.[1][2] The analgesic peptide ziconotide, a state-independent inhibitor of CaV2.2, is effective in treating severe pain but has a narrow therapeutic window and requires intrathecal administration.[1][2] this compound was developed as a small-molecule, orally available alternative that exhibits a state-dependent mechanism of action.[1][2][3] This means that this compound preferentially binds to and blocks CaV2 channels when they are in a depolarized or "active" state, a characteristic that was hypothesized to offer an improved therapeutic window by selectively targeting hyperactive neurons involved in pain signaling.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been extensively characterized using various electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data on this compound's activity against different CaV2 channel subtypes and under various experimental conditions.

| Assay Type | Target | Conditions | IC50 (µM) | Reference |

| Manual Electrophysiology | CaV2.2 | Depolarized | 0.11 | [4] |

| Automated Electrophysiology | CaV2.2 | Holding Potential: -70 mV | 0.36 | [4][5] |

| Holding Potential: -90 mV | 0.90 | [4][5] | ||

| Holding Potential: -110 mV | 4.2 | [4][5] | ||

| Fluorescence-Based Calcium Influx | CaV2.2 | Depolarized | 0.27 - 0.69 | [1][2][5] |

| Hyperpolarized | > 20 | [1][2] | ||

| Manual Electrophysiology (matched conditions) | CaV2.1 | Depolarized | 0.29 | [5] |

| CaV2.2 | Depolarized | 0.19 | [5] | |

| CaV2.3 | Depolarized | 0.28 | [5] | |

| Calcium Influx | CaV2.1 | Depolarized | 1.8 | [5] |

| CaV2.2 | Depolarized | 0.69 | [5] | |

| CaV2.3 | Depolarized | 1.1 | [5] |

Table 1: Inhibitory Potency (IC50) of this compound against CaV2 Channels.

| Assay Type | Target | Pulse Train | IC50 (µM) | Reference |

| Automated Electrophysiology | CaV2.2 | First Pulse | 27 | [4][5] |

| Last Pulse | 2.7 | [4][5] |

Table 2: Use-Dependent Inhibition of CaV2.2 by this compound.

Structure-Activity Relationship (SAR) of N-Triazole Oxindoles

-

Oxindole Core: The oxindole scaffold is a common privileged structure in medicinal chemistry, known to interact with a variety of biological targets. In the context of this compound, it serves as the central framework for the appended functional groups.

-

N-Triazole Moiety: The 1H-1,2,4-triazol-3-yl group attached to the nitrogen of the oxindole ring is a critical feature. Triazoles are known to participate in hydrogen bonding and other electrostatic interactions, which are likely important for binding to the CaV2 channel.

-

Substituted Phenyl Ring: The 5-(3-chloro-4-fluorophenyl) group plays a significant role in the molecule's potency and pharmacokinetic properties. The halogen substitutions can influence electronic properties and metabolic stability.

-

Quaternary Center: The stereocenter at the 3-position of the oxindole ring, with a methyl and a pyrimidin-5-ylmethyl substituent, creates a three-dimensional structure that is likely crucial for the specific interaction with the channel protein. The (R)-configuration is specified, suggesting stereospecific binding.

The lack of selectivity of this compound for CaV2.2 over CaV2.1 and CaV2.3 suggests that the binding site is conserved across these subtypes.[3][5] Further research into analogs with modifications at the phenyl ring, the pyrimidine moiety, and the triazole could elucidate the specific interactions that govern potency and selectivity.

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies. Below are detailed descriptions of the primary assays used.

Manual and Automated Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the calcium channels in the cell membrane.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the subunits of the target CaV channel (e.g., α1B, β3, and α2δ1 for CaV2.2) are commonly used.

-

Solutions:

-

External Solution (in mM): TEAC-Cl (140), HEPES (10), Glucose (10), BaCl2 (10); pH adjusted to 7.4 with TEA-OH. Barium is used as the charge carrier to avoid calcium-dependent inactivation.

-

Internal Solution (in mM): CsCl (120), MgCl2 (3), MgATP (3), HEPES (10), EGTA (10); pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocols:

-

State-Dependence: To assess state-dependent inhibition, the holding potential of the cell membrane is varied. A hyperpolarized holding potential (e.g., -110 mV) maintains the channels in a closed state, while a depolarized holding potential (e.g., -70 mV) biases the channels towards open/inactivated states.[4][5]

-

Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses is applied (e.g., 20 pulses to +10 mV for 25 ms at a frequency of 2 Hz). The inhibition is measured at the first and last pulses of the train.

-

-

Data Analysis: The peak current amplitude before and after the application of this compound is measured. The concentration-response curves are fitted with the Hill equation to determine the IC50 values.

Fluorescence-Based Calcium Influx Assay

This is a higher-throughput method to assess the inhibition of calcium influx into cells.

-

Cell Lines: Similar to electrophysiology, stable cell lines expressing the target CaV channels are used.

-

Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM) is loaded into the cells. The fluorescence intensity of the dye increases upon binding to calcium.

-

Assay Procedure:

-

Cells are incubated with the fluorescent dye.

-

The cells are washed and incubated with this compound at various concentrations.

-

A depolarizing stimulus is applied to open the CaV channels. This is typically achieved by adding a high concentration of potassium chloride (e.g., 90 mM KCl) to the external solution.

-

The change in fluorescence intensity is measured using a fluorescence plate reader.

-

-

Data Analysis: The inhibition of the calcium influx signal is calculated relative to control wells without the compound. IC50 values are determined by fitting the concentration-response data.

Visualizations

Signaling Pathway of Nociceptive Transmission

Caption: Role of CaV2.2 in pain signaling and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound remains a significant pharmacological tool for understanding the state-dependent inhibition of CaV2 channels. Its development highlighted a promising strategy for achieving a better therapeutic window for analgesics targeting these channels. While this compound itself did not progress to clinical use, the detailed characterization of its mechanism of action provides a valuable foundation for the design and development of future state-dependent ion channel modulators for the treatment of chronic pain and other neurological disorders. The data and protocols summarized in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Characterization of the Substituted N-Triazole Oxindole this compound, a Small-Molecule, State-Dependent Inhibitor of Cav2 Cal… [ouci.dntb.gov.ua]

- 5. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Analgesic Profile of Trox-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trox-1 is a novel, orally bioavailable small molecule that acts as a state-dependent blocker of voltage-gated calcium channels (Cav2). Preclinical evidence strongly supports its analgesic potential in various pain models, demonstrating efficacy comparable to established therapeutics. This document provides an in-depth technical guide on the preclinical analgesic effects of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action: State-Dependent Blockade of Cav2 Channels

This compound exhibits a potent blockade of Cav2 type calcium channels, which are crucial in nociceptive signaling pathways.[1][2] A key feature of this compound is its state-dependent inhibition, meaning it preferentially binds to and blocks Cav2 channels in their open or inactivated states, which are more prevalent in neurons that are highly active, such as those involved in pain transmission. This state-dependency may contribute to a wider therapeutic window compared to state-independent blockers.[2][3][4]

While it blocks multiple Cav2 family channels, including Cav2.1 and Cav2.3, its action against Cav2.2 (N-type calcium channels) is particularly relevant for analgesia.[1][2] In rat dorsal root ganglion (DRG) neurons, this compound has been shown to inhibit ω-conotoxin GVIA-sensitive calcium currents (Cav2.2 channel currents) with greater potency under depolarized conditions.[3][5]

Signaling Pathway: this compound Mechanism of Action

Caption: State-dependent blockade of CaV2.2 channels by this compound in a presynaptic neuron.

Quantitative In Vitro Efficacy

The state-dependent inhibitory activity of this compound on Cav2 channels has been quantified using various electrophysiological and fluorescence-based assays.

| Assay Type | Channel Subtype | Condition | IC50 (µM) | Reference |

| Electrophysiology (Voltage Clamp) | Recombinant Cav2.2 | Depolarized | 0.27 | [3][5] |

| Hyperpolarized | >20 | [3][5] | ||

| Rat DRG Neurons (Cav2.2) | Depolarized | 0.4 | [3][5] | |

| Hyperpolarized | 2.6 | [3][5] | ||

| Recombinant Cav2.2 | Depolarized (-70 mV) | 0.36 | [6] | |

| (-90 mV) | 0.90 | |||

| (-110 mV) | 4.2 | |||

| Recombinant Cav2.1 | Depolarized | 0.29 | [6] | |

| Recombinant Cav2.3 | Depolarized | 0.28 | [6] | |

| Fluorescence-Based Calcium Influx | Recombinant Cav2.2 | Depolarized | 0.69 | [6] |

| Hyperpolarized | 9.5 | [6] | ||

| Recombinant Cav2.1 | Depolarized | 1.8 | [6] | |

| Recombinant Cav2.3 | Depolarized | 1.1 | [6] |

Preclinical In Vivo Analgesic Efficacy

This compound has demonstrated significant analgesic effects in rodent models of inflammatory and neuropathic pain. Its efficacy is comparable to that of standard-of-care analgesics.

| Pain Model | Species | Effect | Comparator Efficacy | Reference |

| CFA-Induced Inflammatory Hyperalgesia | Rat | Dose-dependent reversal of hyperalgesia | Equivalent to NSAIDs (e.g., naproxen, diclofenac) | [1][3] |

| Spinal Nerve Ligation (SNL)-Induced Neuropathic Allodynia | Rat | Dose-dependent reversal of allodynia | Equivalent to pregabalin and duloxetine | [1][3] |

| Capsaicin-Induced Secondary Allodynia | Rat | Inhibition of allodynia | Similar to pregabalin and duloxetine | [4] |

Detailed Experimental Protocols

In Vitro Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons

-

Objective: To determine the IC50 of this compound on Cav2.2 channels in native neurons under different membrane potentials.

-

Protocol:

-

DRG Neuron Isolation and Culture: DRG are harvested from adult rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and trypsin). Neurons are then plated on coated coverslips and cultured.

-

Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on small to medium-sized DRG neurons.

-

Solutions: The external solution contains blockers for sodium and potassium channels to isolate calcium currents. The internal solution in the patch pipette contains a cesium-based solution to block potassium currents from inside the cell.

-

Voltage Protocol:

-

Hyperpolarized State: Cells are held at a hyperpolarized potential (e.g., -90 mV) to keep the Cav channels in a resting state.

-

Depolarized State: Cells are held at a more depolarized potential (e.g., -70 mV) to bias the channels towards open and inactivated states.

-

-

This compound Application: this compound is applied at varying concentrations to the bath solution.

-

Data Analysis: The inhibition of the peak calcium current is measured at each concentration of this compound to calculate the IC50 value.

-

CFA-Induced Inflammatory Hyperalgesia in Rats

-

Objective: To assess the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

-

Protocol:

-

Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of the rat. This induces a localized and persistent inflammation.

-

Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and at various time points after CFA injection.

-

Drug Administration: this compound or a vehicle control is administered orally.

-

Data Analysis: The reversal of hyperalgesia is calculated as the percentage of the maximal possible effect (%MPE).

-

Experimental Workflow: CFA-Induced Hyperalgesia Model

Caption: Workflow for the CFA-induced inflammatory hyperalgesia model.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Allodynia in Rats

-

Objective: To evaluate the anti-allodynic effect of this compound in a model of neuropathic pain.

-

Protocol:

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated. This procedure results in the development of mechanical allodynia in the ipsilateral hind paw.

-

Assessment of Allodynia: Mechanical allodynia is quantified by measuring the paw withdrawal threshold to von Frey filaments.

-

Drug Administration: this compound or a vehicle control is administered orally at various doses.

-

Data Analysis: The increase in paw withdrawal threshold following drug administration is measured and compared to the vehicle-treated group to determine the anti-allodynic effect.

-

Experimental Workflow: Spinal Nerve Ligation (SNL) Model

Caption: Workflow for the spinal nerve ligation (SNL) model of neuropathic pain.

Safety and Tolerability

Preclinical studies indicate a favorable safety profile for this compound. Mild motor impairment in the Rotarod test and cardiovascular effects were observed, but at plasma concentrations 20- to 40-fold higher than those required for analgesic activity, suggesting a significant therapeutic window.[3][5]

Conclusion

This compound is a promising analgesic candidate with a well-defined mechanism of action as a state-dependent Cav2 channel blocker. Its efficacy in preclinical models of both inflammatory and neuropathic pain, coupled with its oral bioavailability and favorable safety margin, underscores its potential for the treatment of chronic pain conditions. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical development of this compound.

References

- 1. Characterization of the Substituted N-Triazole Oxindole this compound, a Small-Molecule, State-Dependent Inhibitor of Cav2 Cal… [ouci.dntb.gov.ua]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Trox-1 with Cav2.2 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Trox-1, a state-dependent N-type calcium channel blocker, and the Cav2.2 (N-type) voltage-gated calcium channels. This document details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and Cav2.2 Channels

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[1] The Cav2.2 subtype, predominantly located at presynaptic terminals, plays a pivotal role in initiating synaptic transmission, particularly in nociceptive pathways.[2][3] This makes it a significant target for the development of novel analgesics.

This compound is a small-molecule inhibitor that demonstrates a state-dependent and use-dependent blockade of Cav2 channels, with a notable interaction with Cav2.2.[4][5] Unlike the peptide toxin ziconotide, which blocks Cav2.2 in a state-independent manner, this compound preferentially inhibits the channel in depolarized or frequently firing neurons.[1][4] This characteristic suggests a potentially improved therapeutic window, with less impact on normally functioning neurons and greater efficacy in pathological states such as chronic pain, which are associated with neuronal hyperexcitability.[4][6]

Quantitative Analysis of this compound Interaction with Cav2.2

The inhibitory potency of this compound on Cav2.2 channels has been quantified under various experimental conditions, primarily through electrophysiological and fluorescence-based assays. The data consistently demonstrates a higher affinity of this compound for Cav2.2 channels in open or inactivated states compared to the resting state.

Table 1: Inhibitory Potency (IC50) of this compound on Cav2.2 Channels (Electrophysiology)

| Experimental Condition | Holding Potential (mV) | IC50 (µM) | Reference |

| Depolarized State | Not specified | 0.11 | [4] |

| Depolarized State (Manual) | Not specified | 0.19 | [4] |

| Hyperpolarized State | -110 | 4.2 | [4] |

| Intermediate State | -90 | 0.90 | [4] |

| Depolarized State | -70 | 0.36 | [4] |

Table 2: Use-Dependent Inhibition of Cav2.2 by this compound (Electrophysiology)

| Pulse Number in Train | IC50 (µM) | Reference |

| First Pulse | 27 | [4] |

| Last Pulse | 2.7 | [4] |

Table 3: Inhibitory Potency (IC50) of this compound on Cav2.2 Channels (Fluorescence-Based Calcium Influx Assay)

| Experimental Condition | Bath Potassium Concentration | IC50 (µM) | Reference |

| Hyperpolarized | 4 mM | 9.5 | [4] |

| Depolarized | 30 mM | 0.69 | [4][7] |

Signaling Pathway of Cav2.2 and Modulation by this compound

Cav2.2 channels are integral to the process of neurotransmission at presynaptic terminals. Upon the arrival of an action potential, the resulting membrane depolarization triggers the opening of Cav2.2 channels. The subsequent influx of calcium ions leads to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. In nociceptive neurons, these neurotransmitters include glutamate and substance P, which propagate the pain signal to second-order neurons in the spinal cord.

This compound modulates this pathway by preferentially binding to and inhibiting Cav2.2 channels that are in the open or inactivated state, which are more prevalent during periods of high neuronal activity characteristic of chronic pain states. This state-dependent inhibition reduces the calcium influx and, consequently, the release of pronociceptive neurotransmitters, thereby dampening the transmission of pain signals.

Figure 1: Signaling pathway of Cav2.2-mediated neurotransmitter release and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's interaction with Cav2.2 channels relies on several key experimental techniques. Below are detailed methodologies for the primary assays cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ionic currents flowing through Cav2.2 channels in the cell membrane of neurons or cell lines expressing the channel.

Objective: To determine the inhibitory concentration (IC50) and the voltage- and use-dependency of this compound on Cav2.2 currents.

Cell Preparation:

-

Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.[1]

-

Alternatively, HEK293 cells stably expressing the human Cav2.2 channel complex (α1B, β3, and α2δ-1 subunits) can be used.

Solutions:

-

External Solution (in mM): 150 TEA-Cl, 5 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.3 with TEA-OH.[1]

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.3 with CsOH.

Protocol:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -90 mV for studying the closed state or -50 mV for the inactivated state.[1]

-

To isolate Cav2.2 currents, other voltage-gated calcium channels are blocked using a cocktail of inhibitors (e.g., 100 nM isradipine for Cav1, 300 nM ω-agatoxin IVA for Cav2.1, and 150 nM SNX-482 for Cav2.3).[1]

-

Elicit calcium currents using a depolarizing voltage step (e.g., a 50 ms step to +10 mV).[1]

-

Record baseline currents until a stable response is achieved.

-

Perfuse the cell with increasing concentrations of this compound and record the resulting inhibition of the calcium current.

-

For use-dependency protocols, apply a train of depolarizing pulses (e.g., 20 pulses of 25 ms to +20 mV at 2 Hz) before and after the application of this compound.[8]

-

Analyze the data to determine the IC50 values and the degree of use-dependent block.

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay

This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To determine the IC50 of this compound on Cav2.2 channels in a population of cells under different membrane potential conditions.

Cell Preparation:

-

HEK293 cells stably expressing the human Cav2.2 channel complex are plated in multi-well plates.

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer with varying concentrations of potassium chloride (KCl) to control the membrane potential (e.g., 4 mM KCl for hyperpolarized and 30 mM KCl for depolarized conditions).[7]

Protocol:

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add this compound at various concentrations to the wells.

-

Stimulate the cells with a high-KCl solution to depolarize the membrane and open the Cav2.2 channels.

-

Measure the change in fluorescence intensity using a plate reader.

-

The fluorescence signal is proportional to the amount of calcium influx.

-

Calculate the percent inhibition of calcium influx at each this compound concentration and fit the data to a concentration-response curve to determine the IC50.

References

- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some Like It Hot: Dynamic Control of Cav2.2 Channels By Chili Peppers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. JCI - C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Trox-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of Trox-1, a state-dependent inhibitor of Ca(V)2 voltage-gated calcium channels. The data and protocols summarized herein are essential for understanding the mechanism of action and pharmacological profile of this compound.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified using various in vitro assays, demonstrating its state-dependent and use-dependent properties. The following tables summarize the key quantitative data.

Table 1: State-Dependent Inhibition of Ca(V)2.2 Channels by this compound

| Assay Type | Membrane Potential | IC50 (µM) | Reference |

| Manual Electrophysiology | Depolarized | 0.11 | [1][2][3] |

| Fluorescence-based Calcium Influx | Hyperpolarized | 9.5 | [1][2] |

| Fluorescence-based Calcium Influx | Depolarized | 0.69 | [1][2] |

| Recombinant Ca(V)2.2 (Fluorescence Assay) | Hyperpolarized (4 mM K+) | >20 | [4][5][6][7] |

| Recombinant Ca(V)2.2 (Fluorescence Assay) | Depolarized (30 mM K+) | 0.27 | [4][5][6][7] |

| Native Ca(V)2.2 in Rat DRG Neurons | Hyperpolarized | 2.6 | [5][6][7] |

| Native Ca(V)2.2 in Rat DRG Neurons | Depolarized | 0.4 | [4][5][6][7] |

Table 2: Voltage-Dependent Inhibition of Ca(V)2.2 Channels by this compound (Automated Electrophysiology)

| Holding Potential (mV) | IC50 (µM) | Reference |

| -110 | 4.2 | [1][2] |

| -90 | 0.90 | [1][2] |

| -70 | 0.36 | [1][2] |

Table 3: Use-Dependent Inhibition of Ca(V)2.2 Channels by this compound

| Pulse | IC50 (µM) | Reference |

| First Pulse in a Train | 27 | [1][2] |

| Last Pulse in a Train | 2.7 | [1][2] |

Table 4: Potency of this compound Across Ca(V)2 Subfamily Under Depolarized Conditions

| Ca(V)2 Subtype | Manual Electrophysiology IC50 (µM) | Calcium Influx IC50 (µM) | Reference |

| Ca(V)2.1 | 0.29 | 1.8 | [1][2] |

| Ca(V)2.2 | 0.19 | 0.69 | [1][2] |

| Ca(V)2.3 | 0.28 | 1.1 | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Lines and Culture Conditions

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired calcium channel subunits.[2]

-

Ca(V)2.2 Cell Line Subunits: α1B-1, α2-δ, and β3a, along with an inwardly rectifying potassium channel (Kir2.3) to control membrane potential via bath potassium concentration.[5]

-

Growth Conditions: Standard cell culture conditions are maintained.

Manual and Automated Electrophysiology

-

Objective: To measure the inhibitory effect of this compound on Ca(V)2 channel currents under voltage-clamp conditions.

-

Methodology:

-

HEK293 cells expressing the target Ca(V)2 channel are patched.

-

The membrane potential is held at a specific voltage (e.g., -110 mV, -90 mV, -70 mV) to assess voltage-dependent inhibition.[1][2]

-

For use-dependency experiments, a train of depolarizing pulses is applied.

-

This compound is perfused at various concentrations, and the resulting inhibition of the calcium current is measured.

-

IC50 values are determined by fitting the concentration-response data with the Hill equation.[2]

-

-

Solutions: Specific internal and external solutions are used to isolate the calcium currents. Pipettes typically have resistances of 1 to 3 MΩ when filled with the internal solution.[2]

Fluorescence-based Calcium Influx Assay

-

Objective: To measure the inhibition of calcium influx by this compound in a high-throughput format.

-

Methodology:

-

HEK293 cells expressing the Ca(V)2.2 channel and Kir2.3 are plated in multi-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

The cell membrane potential is controlled by altering the extracellular potassium concentration. A low potassium concentration (e.g., 4 mM) maintains a hyperpolarized state, while a high potassium concentration (e.g., 30 mM) induces depolarization.[5]

-

This compound is added at various concentrations to the cells.

-

Calcium influx is triggered by a depolarizing stimulus.

-

The change in fluorescence, corresponding to the amount of calcium influx, is measured using an instrument like a FLIPR Tetra.[5]

-

IC50 values are calculated from the concentration-response curves.

-

In Vitro Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

-

Objective: To characterize the effect of this compound on native Ca(V)2.2 channels in a more physiologically relevant system.

-

Methodology:

-

DRG neurons are isolated from rats.

-

Whole-cell patch-clamp recordings are performed to measure calcium currents.

-

To isolate Ca(V)2.2 currents, other voltage-gated calcium channels are blocked using a cocktail of specific inhibitors (e.g., Isradipine for Ca(V)1, ω-Agatoxin IVA for Ca(V)2.1, and SNX-482 for Ca(V)2.3). Ca(V)3 channels are inactivated by voltage pre-pulses.[8]

-

The remaining current, primarily carried by Ca(V)2.2 channels, is measured in the presence of varying concentrations of this compound under both hyperpolarized and depolarized conditions.[8]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its characterization.

Caption: State-dependent inhibition of Ca(V)2.2 channels by this compound.

Caption: Simplified nociceptive signaling pathway and the site of this compound action.

Caption: General workflow for electrophysiological characterization of this compound.

References

- 1. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 8. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Trox-1 for In Vivo Pain Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a potent, orally active, state-dependent blocker of voltage-gated calcium channels (VGCCs) of the Cav2 family, with a notable affinity for the Cav2.2 (N-type) subtype.[1][2][3] These channels are critical components in nociceptive transmission pathways, playing a key role in neurotransmitter release at presynaptic terminals in the spinal cord's dorsal horn.[1][4][5] By preferentially inhibiting Cav2.2 channels under depolarized conditions, this compound offers a potential therapeutic advantage in managing chronic pain states where neurons are often hyperexcitable.[3][6]

These application notes provide detailed protocols for utilizing this compound in preclinical in vivo models of inflammatory and neuropathic pain. The methodologies outlined are based on established rodent models and provide a framework for evaluating the analgesic efficacy of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by blocking the influx of calcium ions (Ca2+) through Cav2.2 channels located on the presynaptic terminals of primary sensory neurons in the dorsal horn of the spinal cord.[1][4] Under normal physiological conditions, the arrival of an action potential at the presynaptic terminal causes depolarization, leading to the opening of Cav2.2 channels. The subsequent influx of Ca2+ triggers the release of excitatory neurotransmitters such as glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP) into the synaptic cleft.[5] These neurotransmitters then bind to their respective receptors on second-order neurons, propagating the pain signal to the brain.

In chronic pain states, such as inflammation and neuropathy, neurons are often in a depolarized state, leading to an increased open probability of Cav2.2 channels and heightened neurotransmitter release. This compound, as a state-dependent blocker, has a higher affinity for these frequently firing, depolarized channels.[3][6] By blocking these channels, this compound reduces the presynaptic Ca2+ influx, thereby diminishing the release of pain-related neurotransmitters and dampening the transmission of nociceptive signals.[5] Downstream of Cav2.2 channel activity, signaling cascades such as the ERK1/2-MAP kinase pathway, which are associated with chronic inflammatory pain, are also modulated.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Channel | Condition | IC50 (µM) | Reference |

| Ca²⁺ Influx Inhibition | Recombinant Cav2.2 | Depolarized | 0.27 | [3][6] |

| Recombinant Cav2.2 | Hyperpolarized | >20 | [3][6] | |

| ω-conotoxin GVIA-sensitive Ca²⁺ currents | Native Cav2.2 (rat DRG neurons) | Depolarized | 0.4 | [3][6] |

| Native Cav2.2 (rat DRG neurons) | Hyperpolarized | 2.6 | [3][6] | |

| N-type calcium channel inhibition | Not specified | Not specified | 0.11 | [7] |

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Route of Administration | Dose | Efficacy | Reference |

| CFA-induced Hyperalgesia | Rat | Oral | Dose-dependent | Reversal of hyperalgesia with duration >8 hours, maximal effects equivalent to NSAIDs. | [6][7] |

| Spinal Nerve Ligation (SNL) | Rat | Subcutaneous | 20 mg/kg | Reduced neuronal responses to mechanical stimulation. | [8] |

| Spinal Nerve Ligation (SNL) | Rat | Spinal | 0.1, 1, 10 µg | Dose-dependent inhibition of neuronal responses to punctate mechanical stimulation. | [8] |

| Spinal Nerve Ligation (SNL) | Rat | Oral | Dose-dependent | Reversal of allodynia with duration >8 hours, comparable to pregabalin and duloxetine. | [7] |

| Capsaicin-induced Secondary Allodynia | Rat | Oral | Not specified | Inhibition of allodynia similar to pregabalin and duloxetine. | [7] |

Experimental Protocols

The following are detailed protocols for two standard in vivo pain assays to evaluate the efficacy of this compound.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This model induces a localized, persistent inflammation and thermal hyperalgesia.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

27-gauge needles and 1 mL syringes

-

Plantar test apparatus (Hargreaves apparatus)

-

Animal enclosures

Procedure:

-

Acclimation: House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least 3-5 days prior to the experiment. Handle the animals daily to acclimate them to the experimental procedures.

-

Baseline Measurement: On the day of the experiment, place each rat in a plexiglass chamber on the glass surface of the plantar test apparatus and allow them to acclimate for 15-20 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The heat intensity should be adjusted to produce a baseline latency of 10-15 seconds. A cut-off time of 20-25 seconds should be established to prevent tissue damage. Take at least three readings per paw, with a 5-minute interval between readings, and average the values.

-

Induction of Inflammation: Following baseline measurements, briefly restrain the rat and inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.

-

Post-CFA Measurement: Assess thermal hyperalgesia (a decrease in paw withdrawal latency) at 24 hours post-CFA injection.

-

This compound Administration: Administer this compound or vehicle orally via gavage at the desired doses.

-

Efficacy Testing: Measure the paw withdrawal latency at various time points after this compound administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the onset and duration of the analgesic effect.

-

Data Analysis: Calculate the percentage reversal of hyperalgesia using the following formula: % Reversal = [(Latencypost-drug - Latencypost-CFA) / (Latencybaseline - Latencypost-CFA)] x 100

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This model mimics chronic neuropathic pain conditions characterized by mechanical allodynia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, retractors)

-

Silk suture (e.g., 5-0)

-

This compound

-

Vehicle for this compound

-

Von Frey filaments

-

Elevated mesh platform with individual animal enclosures

Procedure:

-

Acclimation: Acclimate the rats as described in the CFA protocol. Also, acclimate them to the von Frey testing environment for several days before surgery.

-

Baseline Measurement: Place the rats in the testing enclosures on the elevated mesh floor and allow them to acclimate for 20-30 minutes. Determine the baseline 50% paw withdrawal threshold to mechanical stimulation using the up-down method with a series of calibrated von Frey filaments.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a dorsal midline incision to expose the L4-L6 vertebrae.

-

Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[9][10]

-

Close the muscle and skin layers with sutures or wound clips.

-

Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

-

-

Post-Operative Recovery and Pain Development: Allow the animals to recover for at least 7-14 days. Mechanical allodynia (a significant decrease in the paw withdrawal threshold) should develop in the ipsilateral hind paw.

-

This compound Administration: Administer this compound or vehicle (subcutaneously or orally) at the desired doses.

-

Efficacy Testing: Measure the paw withdrawal threshold at various time points after this compound administration (e.g., 1, 3, and 6 hours).

-

Data Analysis: The primary endpoint is the increase in the 50% paw withdrawal threshold after this compound treatment compared to the pre-drug, post-SNL baseline.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vivo pain assays using this compound.

Conclusion

This compound represents a class of state-dependent Cav2.2 channel blockers with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. The protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound and other novel analgesic compounds. Careful attention to experimental detail, including animal handling, baseline measurements, and surgical procedures, is crucial for obtaining reliable and reproducible data. Despite its promise, the development of this compound was halted due to motor and cardiovascular side effects, highlighting the importance of comprehensive safety and tolerability assessments in parallel with efficacy studies.[7]

References

- 1. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation Induced Sensory Nerve Growth and Pain Hypersensitivity Requires the N-Type Calcium Channel Cav2.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechdaily.com [scitechdaily.com]

- 4. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. criver.com [criver.com]

Application Notes and Protocols for Trox-1 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trox-1, a state-dependent N-type voltage-gated calcium channel (CaV2.2) inhibitor, in patch-clamp electrophysiology experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate the study of this compound's effects on ion channel function.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits state-dependent and use-dependent blockade of CaV2 family channels, with a notable preference for CaV2.2.[1] This characteristic makes it a valuable tool for investigating the role of these channels in various physiological and pathological states, particularly in pain pathways where neuronal activity is heightened.[1] Unlike state-independent blockers, this compound's mechanism of action allows for the selective targeting of channels in depolarized or frequently firing cells, potentially offering a better therapeutic window.[2]

Mechanism of Action

This compound preferentially inhibits CaV2.2 channels that are in the open or inactivated states.[2] This is in contrast to a resting or closed state where the channel has a lower affinity for the compound. Consequently, the inhibitory effect of this compound is more pronounced in neurons with a depolarized resting membrane potential or those undergoing high-frequency firing, conditions that favor the open and inactivated states of voltage-gated calcium channels. This state-dependent inhibition is a key feature to consider when designing experimental protocols.

Signaling Pathway of this compound Action

The primary downstream effect of this compound is the inhibition of neurotransmitter release from presynaptic terminals. CaV2.2 channels are crucial for the influx of calcium ions (Ca²⁺) that triggers the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE complex. By blocking these channels, this compound reduces Ca²⁺ influx, thereby inhibiting the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.[3][4][5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC₅₀) of this compound on various CaV2 channel subtypes under different experimental conditions.

Table 1: State-Dependent Inhibition of CaV2.2 by this compound

| Cell Type/Preparation | Condition | Holding Potential (mV) | IC₅₀ (µM) | Reference |

| Recombinant CaV2.2 | Depolarized (High K⁺) | - | 0.27 | [2] |

| Recombinant CaV2.2 | Hyperpolarized (Low K⁺) | - | >20 | [2] |

| Rat Dorsal Root Ganglion Neurons | Depolarized | -50 | 0.4 | [1] |

| Rat Dorsal Root Ganglion Neurons | Hyperpolarized | -90 | 2.6 | [1] |

| Automated Electrophysiology | - | -110 | 4.2 | [2] |

| Automated Electrophysiology | - | -90 | 0.90 | [2] |

| Automated Electrophysiology | - | -70 | 0.36 | [2] |

Table 2: Use-Dependent Inhibition of CaV2.2 by this compound

| Pulse Number in Train | IC₅₀ (µM) | Reference |

| 1st Pulse | 27 | [2] |

| 20th Pulse | 2.7 | [2] |

Table 3: Inhibition of CaV2 Subfamily by this compound (Depolarized Conditions)

| Channel Subtype | IC₅₀ (µM) (Manual Electrophysiology) | IC₅₀ (µM) (Calcium Influx Assay) | Reference |

| CaV2.1 | 0.29 | 1.8 | [2] |

| CaV2.2 | 0.19 | 0.69 | [2] |

| CaV2.3 | 0.28 | 1.1 | [2] |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology on two common preparations: primary dorsal root ganglion (DRG) neurons and HEK293 cells heterologously expressing CaV2.2 channels.

Experimental Workflow

Protocol 1: Whole-Cell Patch-Clamp of this compound Effects on Native CaV2.2 Channels in Rat Dorsal Root Ganglion (DRG) Neurons

1. Materials and Reagents

-

Cell Culture:

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Nerve Growth Factor (NGF)

-

Collagenase Type IA

-

Trypsin

-

Poly-D-lysine and laminin-coated coverslips

-

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 HEPES, 10 Glucose, 2 MgCl₂, 2 CaCl₂, pH 7.4 with TEA-OH.

-

Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

This compound Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

-

2. DRG Neuron Isolation and Culture

-

Euthanize neonatal rats according to approved institutional protocols.

-

Dissect dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12.

-

Digest the ganglia with collagenase (1 mg/mL) and trypsin (0.25%) at 37°C.

-

Gently triturate the ganglia to dissociate the neurons.

-

Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips in DMEM/F12 supplemented with 10% FBS, penicillin-streptomycin, and 50 ng/mL NGF.

-

Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours before recording.

3. Electrophysiological Recording

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the membrane patch with a brief pulse of suction to establish the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes.

-

To isolate CaV2.2 currents, other voltage-gated calcium channels can be blocked pharmacologically (e.g., using nifedipine for L-type and SNX-482 for R-type channels).

4. Voltage-Clamp Protocol for State-Dependent Inhibition

-

Hyperpolarized (Resting State) Protocol:

-

Hold the cell at a hyperpolarized potential of -90 mV.

-

Apply a depolarizing step to +10 mV for 50 ms to elicit Ca²⁺ currents.

-

Repeat every 15 seconds to establish a stable baseline.

-

Perfuse with the desired concentration of this compound and record the inhibition of the peak current.

-

-

Depolarized (Open/Inactivated State) Protocol:

-

Hold the cell at a depolarized potential of -50 mV. This will inactivate a significant portion of low-voltage activated T-type channels and bias CaV2.2 channels towards open and inactivated states upon further depolarization.

-

Apply a depolarizing step to +10 mV for 50 ms.

-

Record baseline currents and then apply this compound to measure inhibition.

-

-

Use-Dependence Protocol:

-

Hold the cell at -90 mV.

-

Apply a train of depolarizing pulses (e.g., 20 pulses to +10 mV for 25 ms at a frequency of 2 Hz).

-

Compare the inhibition of the first and last pulse in the train in the presence of this compound.

-

5. Data Analysis

-

Measure the peak inward current amplitude before and after this compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a dose-response curve and fit with the Hill equation to determine the IC₅₀.

Protocol 2: Whole-Cell Patch-Clamp of this compound on Recombinant CaV2.2 Channels in HEK293 Cells

1. Materials and Reagents

-

Cell Culture:

-

HEK293 cells stably or transiently expressing the human CaV2.2 (α1B), β, and α2δ subunits.

-

DMEM with 10% FBS, penicillin-streptomycin, and appropriate selection antibiotics.

-

-

Solutions:

-

External Solution (in mM): 120 Choline-Cl, 20 TEA-Cl, 10 HEPES, 10 Glucose, 1 MgCl₂, 5 BaCl₂ (or CaCl₂), pH 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

This compound Stock Solution: As described in Protocol 1.

-

2. HEK293 Cell Culture and Transfection (for transient expression)

-

Culture HEK293 cells in DMEM with 10% FBS and penicillin-streptomycin.

-

For transient transfection, co-transfect plasmids encoding the CaV2.2 α1B, β, and α2δ subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

-

Plate cells on glass coverslips 24 hours post-transfection.

-

Record from transfected cells 48-72 hours post-transfection.

3. Electrophysiological Recording

-

Follow the same procedure as for DRG neurons (Protocol 1, Section 3) to establish a whole-cell recording from a transfected HEK293 cell.

4. Voltage-Clamp Protocols

-

The same state-dependent and use-dependent voltage-clamp protocols as described for DRG neurons (Protocol 1, Section 4) can be applied to HEK293 cells expressing CaV2.2 channels.

5. Data Analysis

-

Perform data analysis as described for DRG neurons (Protocol 1, Section 5).

Conclusion

This compound is a potent, state-dependent inhibitor of CaV2.2 channels, making it a valuable pharmacological tool for studying the role of these channels in neuronal excitability and neurotransmission. The provided application notes and protocols offer a comprehensive framework for researchers to design and execute patch-clamp electrophysiology experiments to characterize the effects of this compound on both native and recombinant CaV2.2 channels. Careful consideration of the state-dependent nature of this compound's inhibition is crucial for the accurate interpretation of experimental results.

References

- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Trox-1 Administration in Rodent Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trox-1, a state-dependent blocker of voltage-gated calcium (CaV2) channels, in preclinical rodent models of neuropathic and inflammatory pain. Detailed protocols for common experimental models and behavioral assays are included to facilitate the investigation of this compound's analgesic properties.

Introduction

This compound ( (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one) is a small molecule inhibitor of CaV2.1, CaV2.2, and CaV2.3 calcium channels.[1] It exhibits state-dependent inhibition, preferentially targeting channels in a depolarized state, which is characteristic of hyperexcitable neurons involved in chronic pain states.[2] Unlike the peptide inhibitor ziconotide, this compound has the significant advantage of being orally bioavailable.[3] In various rodent models, this compound has demonstrated efficacy in reversing nerve injury-induced allodynia and inflammatory hyperalgesia, with a therapeutic window that separates its analgesic effects from motor and cardiovascular side effects.[2]

Mechanism of Action: State-Dependent CaV2 Channel Blockade

Neuropathic pain is often characterized by the hyperexcitability of primary sensory neurons. Voltage-gated calcium channels, particularly the N-type (CaV2.2), play a crucial role in neurotransmitter release at synapses in the pain pathway.[2] this compound's mechanism of action relies on its ability to preferentially block these channels when they are in an open or inactivated state, which occurs more frequently in pathologically depolarized neurons. This state-dependent blockade is thought to contribute to its analgesic effects while minimizing impact on normal neuronal function.[2]

References

- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

a application of Trox-1 in calcium imaging studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a potent, state-dependent blocker of voltage-gated calcium channels of the Ca(v)2 family. It exhibits inhibitory activity against Ca(v)2.1, Ca(v)2.2 (N-type), and Ca(v)2.3 calcium channels.[1][2] A key characteristic of this compound is its preferential inhibition of channels in a depolarized or open/inactivated state compared to a hyperpolarized or resting state.[3][4] This state-dependent mechanism offers a potential therapeutic advantage by selectively targeting hyperactive neurons, which are implicated in chronic pain pathways.[2][3] Calcium imaging assays are crucial tools for characterizing the activity of compounds like this compound, providing a functional readout of their effects on intracellular calcium concentration ([Ca²⁺]i) following channel activation. This document provides detailed protocols for utilizing this compound in calcium imaging studies, particularly using a fluorescence-based calcium influx assay.

Data Presentation

The inhibitory activity of this compound on Ca(v)2 channels has been quantified under various experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values, highlighting the state-dependent nature of the block.

Table 1: IC₅₀ Values of this compound Determined by Electrophysiology

| Channel Subtype | Experimental Condition | Holding Potential | IC₅₀ (µM) | Reference |

| Ca(v)2.2 (recombinant) | Depolarized | -70 mV | 0.36 | [4] |

| Ca(v)2.2 (recombinant) | - | -90 mV | 0.90 | [4] |

| Ca(v)2.2 (recombinant) | Hyperpolarized | -110 mV | 4.2 | [4] |

| Ca(v)2.2 (native, rat DRG) | Depolarized | - | 0.4 | [3] |

| Ca(v)2.2 (native, rat DRG) | Hyperpolarized | - | 2.6 | [3] |

| Ca(v)2.1 | Depolarized | - | 0.29 | [4] |

| Ca(v)2.3 | Depolarized | - | 0.28 | [4] |

Table 2: IC₅₀ Values of this compound Determined by Fluorescence-Based Calcium Influx Assay

| Channel Subtype | Experimental Condition | IC₅₀ (µM) | Reference |

| Ca(v)2.2 | Depolarized | 0.69 | [4] |

| Ca(v)2.2 | Hyperpolarized | 9.5 | [4] |

| Ca(v)2.1 | Depolarized | 1.8 | [4] |

| Ca(v)2.3 | Depolarized | 1.1 | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedure for its characterization, the following diagrams are provided.

Experimental Protocols

The following protocols provide detailed methodologies for conducting calcium imaging experiments to assess the inhibitory effect of this compound.

Protocol 1: Fluorescence-Based Calcium Influx Assay Using a Plate Reader (e.g., FLIPR)

This protocol is designed for a high-throughput assessment of this compound's activity on a cell line stably expressing a specific Ca(v)2 channel subtype.

Materials:

-

HEK293 cells stably expressing the desired Ca(v)2 channel subtype (e.g., Ca(v)2.2)

-

Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Low Potassium (K⁺) Buffer (Assay Buffer with 5 mM KCl)

-

High Potassium (K⁺) Buffer (Assay Buffer with 90 mM KCl, with adjusted NaCl to maintain osmolarity)

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR)

Procedure:

-

Cell Plating:

-

Seed the Ca(v)2-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in Assay Buffer.

-

Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells gently with Assay Buffer to remove excess dye. Leave a final volume of buffer that is appropriate for the plate reader.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in Low K⁺ Buffer. Include a vehicle control (DMSO).

-

Using the plate reader's liquid handling system, add the this compound dilutions to the appropriate wells.

-

Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

-

-

Measurement of Calcium Influx:

-

Set the plate reader to record fluorescence kinetically.

-

Establish a stable baseline fluorescence reading for each well in the Low K⁺ Buffer.

-

Using the plate reader's liquid handling system, add High K⁺ Buffer to all wells to depolarize the cells and open the voltage-gated calcium channels.

-

Continue to record the fluorescence signal for several minutes to capture the peak calcium influx and subsequent plateau.

-

-

Data Analysis:

-

The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence (ΔF).

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a saturating concentration of a non-specific channel blocker or a no-calcium buffer) (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Calcium Imaging of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted for studying the effect of this compound on native Ca(v)2 channels in primary neurons.